(R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is a complex organic compound with the molecular formula and a molar mass of 330.38 g/mol. This compound belongs to the class of pyridazine derivatives, which are characterized by a six-membered ring containing two nitrogen atoms. It is commonly utilized in pharmaceutical and chemical research due to its potential biological activities and applications in drug development.
The compound is listed under the CAS number 146232-51-1 and has various synonyms, including (3R)-N,N'-bis-(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid and (R)-Tetrahydropyridazine-1,2,3-tricarboxylic acid . It can be sourced from chemical suppliers and databases, which provide detailed information on its properties and potential applications.
(R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is classified as a heterocyclic compound due to its nitrogen-containing ring structure. Its classification falls under organic compounds with significant implications in medicinal chemistry, particularly in the synthesis of inhibitors for various biological targets .
The synthesis of (R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common approach includes the protection of amine groups using tert-butoxycarbonyl groups, followed by cyclization to form the pyridazine ring.
The molecular structure of (R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid features:
(R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid can participate in various chemical reactions:
These reactions typically require careful control of temperature, pH, and reaction time to achieve optimal yields while minimizing by-products .
The mechanism of action for (R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid primarily revolves around its ability to interact with biological targets such as enzymes or receptors involved in disease pathways:
Experimental data on binding kinetics and inhibition constants would typically be gathered through biochemical assays .
(R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid has several scientific applications:
The stereoselective construction of the (R)-enantiomer relies predominantly on chiral pool strategies using amino acid precursors. As disclosed in patent WO2001083458A2, D-glutamic acid serves as the optimal starting material for (R)-piperazic acid derivatives due to configuration retention during ring closure [4]. The synthetic sequence involves:
Table 1: Yield Comparison of Chiral Pool vs. Resolution Methods
Synthetic Approach | Overall Yield | ee (%) | Key Limitation |
---|---|---|---|
D-Glutamic acid derivation | 62% | >98 | Multi-step purification |
Racemic synthesis/resolution | 28% | 95 | Low throughput, solvent-intensive |
Catalytic asymmetric hydrogenation | 45% | 92 | Specialized catalyst required |
Boc groups serve dual functions in piperazic acid synthesis: steric directors and carboxyl activators. The electron-withdrawing nature of the 1,2-diBoc motif facilitates nucleophilic displacement by generating a transient N-acyliminium ion during cyclization [4] [7]. Key advantages include:
Notably, cyclization efficiency drops to <40% when using Cbz or Fmoc protectors due to reduced carbamate electrophilicity and side reactions [4].
Ring closure via N-N bond formation remains the most challenging step. Three predominant alkylation strategies have been developed:
Table 2: Hydrazine Alkylation Method Comparison
Method | Conditions | Yield | Byproducts |
---|---|---|---|
Mitsunobu cyclization | DIAD, PPh₃, THF, 0°C | 68% | Hydrazino hydrazides |
Mesylate displacement | K₂CO₃, DMF, 60°C | 82% | Elimination products |
Reductive amination | NaBH₃CN, MeOH, pH 5 | 45% | Over-reduction |
Mesylate displacement proves optimal, where the precursor (3R)-3,5-bismesyloxy valerate undergoes SN₂ reaction with N,N'-diBoc-hydrazine in DMF at 60°C for 16 hours. Crucially, maintaining pH >8 with K₂CO₃ suppresses diazonium formation (<0.5% detected by LC-MS) [4] [6]. Solvent screening revealed DMF outperforms THF or acetonitrile due to superior solubility of the bis-alkylated intermediate.
Immobilization strategies address epimerization during solution-phase synthesis. Wang resin-bound (R)-piperazate esters demonstrate:
However, commercial availability remains limited due to resin loading inefficiencies (max 0.8 mmol/g) and discontinuation of small-scale batches as noted by CymitQuimica [3].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: